molecular formula C19H17N3O3 B4870251 N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4870251
M. Wt: 335.4 g/mol
InChI Key: JEANYNGUDRAASD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in chemical research and potential therapeutic uses. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a methoxyphenyl group and a methylbenzoyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group is typically introduced through an acylation reaction using a methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.

    Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dichloromethane or toluene can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, toluene.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea: Similar structure but contains a thiourea group instead of a carboxamide group.

    1-(2-methylbenzoyl)-3-(2-methoxyphenyl)urea: Contains a urea group instead of a pyrazole ring.

Uniqueness

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a pyrazole ring and specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-7-3-4-8-14(13)19(24)22-12-11-16(21-22)18(23)20-15-9-5-6-10-17(15)25-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEANYNGUDRAASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=CC(=N2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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